2,3-Diphenylbutane-2,3-diol

Catalog No.
S1539912
CAS No.
1636-34-6
M.F
C16H18O2
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diphenylbutane-2,3-diol

CAS Number

1636-34-6

Product Name

2,3-Diphenylbutane-2,3-diol

IUPAC Name

2,3-diphenylbutane-2,3-diol

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3

InChI Key

URPRLFISKOCZHR-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O

Canonical SMILES

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O

Solvent Effects Studies

Field: This application falls under the field of Chemistry, specifically Physical Chemistry.

Application: 2,3-Diphenylbutane-2,3-diol is used in studies investigating the effects of different solvents on chemical reactions . These studies are important for understanding the role of the solvent in chemical reactions, which can influence reaction rates, selectivity, and yields.

Method of Application: In one study, solutions of 2,3-Diphenylbutane-2,3-diol were prepared in different solvents . The solutions were deoxygenated by passing nitrogen, previously saturated with the same solvent, for 20 minutes . The concentrations of the solutions were approximately 2X10-4 M .

Results: The study found that the solvent can have a significant effect on the chemical shift of the hydroxyl resonance of alcohols . This shift is an estimate of the extent and nature of the hydrogen bonding in the system .

Organic Synthesis

Field: This application falls under the field of Chemistry, specifically Organic Synthesis.

Method of Application: The specific methods of application can vary widely depending on the particular synthesis being performed. They often involve reactions with other organic compounds under controlled conditions.

Results: The results of these syntheses can also vary widely, producing a range of different organic compounds. These compounds can have a variety of uses in materials science and other fields .

Infrared Spectroscopy

Field: This application falls under the field of Chemistry, specifically Spectroscopy.

Application: 2,3-Diphenylbutane-2,3-diol has been used in studies involving infrared spectroscopy . Infrared spectroscopy is a technique used for studying and identifying chemical substances or functional groups in solid, liquid, or gaseous forms.

Method of Application: The compound is subjected to infrared radiation, and the absorption frequencies are measured . These frequencies depend on the shape of the molecular potential energy surfaces, the masses of the atoms, and the associated vibronic coupling.

Results: An interesting feature of the infrared spectrum of the dl-2,3-diphenylbutane-2,3-diol was the broad hydroxyl band .

2,3-Diphenylbutane-2,3-diol is an organic compound with the molecular formula C₁₆H₁₈O₂. This compound features two phenyl groups attached to a butane backbone, with hydroxyl groups at the 2 and 3 positions. Its structure can be represented as follows:

text
OH OH | |Ph-CH-CH-Ph | |

The compound exists in two stereoisomeric forms due to the presence of chiral centers at the 2 and 3 positions. This diol is notable for its potential applications in organic synthesis and its biological activity, making it an interesting subject of study in both chemistry and pharmacology.

Typical of alcohols and diols. Key reactions include:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Esterification: Reacting with carboxylic acids can yield esters.

Additionally, studies have indicated that this compound can participate in rearrangements and migratory aptitudes during specific synthetic processes, demonstrating its versatility in organic synthesis .

Research indicates that 2,3-diphenylbutane-2,3-diol exhibits various biological activities. It has been studied for its potential antioxidant properties as well as its role in modulating certain biochemical pathways. The compound's unique structure contributes to its ability to interact with biological systems, although detailed mechanisms of action are still being explored.

Several methods exist for synthesizing 2,3-diphenylbutane-2,3-diol:

  • Reductive Dimerization: This method involves the reductive dimerization of acetophenone derivatives, which leads to the formation of the desired diol .
  • Grignard Reactions: Utilizing Grignard reagents can also yield this compound through nucleophilic addition to carbonyl compounds followed by reduction.
  • Hydrolysis of Ethers: Another synthetic route involves the hydrolysis of appropriate ethers under acidic or basic conditions.

These methods highlight the compound's accessibility for research and application purposes.

2,3-Diphenylbutane-2,3-diol finds applications in several fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound's biological activity suggests potential uses in drug development.
  • Material Science: Its properties may lend themselves to applications in polymers or other materials requiring specific chemical characteristics.

Interaction studies involving 2,3-diphenylbutane-2,3-diol focus on its effects on various biological systems and its interactions with enzymes or receptors. Preliminary research suggests that it may influence metabolic pathways or exhibit protective effects against oxidative stress. Further studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2,3-diphenylbutane-2,3-diol. These include:

  • 1,2-Diphenylethane-1,2-diol: Has similar hydroxyl group positioning but differs in carbon chain length.
  • 1,3-Diphenylpropane-1,3-diol: Contains a longer carbon chain and different positioning of hydroxyl groups.
  • 1,4-Diphenylbutane-1,4-diol: Features hydroxyl groups at the terminal positions of the butane chain.

Comparison Table

Compound NameStructure TypeUnique Features
2,3-Diphenylbutane-2,3-diolDiol with two phenyl groupsChiral centers at both hydroxyl positions
1,2-Diphenylethane-1,2-diolDiol with two phenyl groupsShorter carbon chain
1,3-Diphenylpropane-1,3-diolDiol with two phenyl groupsLonger carbon chain
1,4-Diphenylbutane-1,4-diolDiol with two phenyl groupsHydroxyl groups at terminal positions

The uniqueness of 2,3-diphenylbutane-2,3-diol lies in its specific stereochemistry and potential biological activities that differentiate it from these similar compounds. Each compound presents unique properties that may be exploited in various applications within organic chemistry and pharmaceuticals.

XLogP3

2.3

Other CAS

1636-34-6

Dates

Modify: 2023-08-15

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